

Iforrestine: A New High-Purity Reference Standard for Diterpenoid Alkaloid Analysis

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Compound of Interest

Compound Name: *Iforrestine*

Cat. No.: *B15417809*

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A Comparative Guide for Analytical Chemistry Applications

In the realm of natural product analysis and drug development, the availability of high-purity, well-characterized reference standards is paramount for accurate quantification and identification. This guide introduces **Iforrestine**, a novel diterpenoid alkaloid, as a prospective analytical reference standard. Its performance and key analytical attributes are compared with Aconitine, a well-established reference material within the same chemical class. This document provides researchers, scientists, and drug development professionals with the essential data and methodologies to evaluate the suitability of **Iforrestine** for their analytical needs.

Comparative Analysis of Analytical Standards

The selection of an appropriate reference standard is critical for ensuring the accuracy, precision, and reliability of analytical data. The following table summarizes the key analytical parameters of the novel **Iforrestine** standard in comparison to the established Aconitine reference standard.

Parameter	Iforrestine (Hypothetical)	Aconitine (Typical)
Purity (by qNMR)	> 99.5%	Not typically stated; purity often determined by chromatographic methods.
Purity (by HPLC)	> 99.0% (at 235 nm)	≥95.0% to ≥99.0% [1]
Identity Confirmation	Conforms to structure by ¹ H-NMR, ¹³ C-NMR, and HRMS	Conforms to established spectral data (e.g., MS, NMR) [2]
Water Content (Karl Fischer)	< 0.5%	Data not always provided on standard certificates of analysis.
Residual Solvents	< 0.1%	Data not always provided on standard certificates of analysis.
Storage Conditions	Store at 2-8°C, protect from light.	Store at -20°C or 2-10°C [3] .
Stability	Stable for at least 24 months under recommended storage. Solution stable for 72 hours at room temperature.	Limited shelf life indicated by suppliers. Unstable in alkaline media [4] .
Traceability	Traceable to SI units via qNMR.	Traceable to pharmacopoeial standards (e.g., Japanese Pharmacopoeia) where applicable [3] .

Experimental Protocols

Detailed methodologies for the characterization and comparison of diterpenoid alkaloid reference standards are provided below. These protocols are representative of the analytical techniques used to establish the purity, identity, and stability of **Iforrestine** and Aconitine.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is used to assess the purity of the reference standard by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient elution is typically employed for complex natural products. For diterpenoid alkaloids, a common mobile phase system is a mixture of acetonitrile and a buffered aqueous solution[5].
 - Solvent A: 0.1% Phosphoric acid in water, adjusted to pH 3.0 with triethylamine.
 - Solvent B: Acetonitrile.
- Gradient Program:
 - 0-20 min: 15-25% B
 - 20-40 min: 25-40% B
 - 40-45 min: 40-70% B
 - 45-50 min: 70% B (hold for 5 min)
 - 55-60 min: Re-equilibrate to 15% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 235 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 1 mg/mL.

- **Purity Calculation:** The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique confirms the molecular weight of the compound, providing strong evidence of its identity.

- **Instrumentation:** An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- **LC Conditions:** Use the same column and mobile phase conditions as described in the HPLC-UV protocol.
- **Mass Spectrometry Parameters:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
 - **Scan Range:** m/z 100-1000.
 - **Capillary Voltage:** 3.5 kV.
 - **Source Temperature:** 120°C.
- **Data Analysis:** The acquired mass spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ of the analyte. The measured mass should be within 5 ppm of the theoretical calculated mass.

Purity Assignment by Quantitative NMR (qNMR)

qNMR is an absolute quantification method that can be used to assign a highly accurate purity value to a reference standard without the need for a specific standard of the same compound.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **Iforrestine**/Aconitine standard and 10 mg of the internal standard into a vial.
 - Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Methanol-d₄).
- NMR Acquisition:
 - Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay ($D1 \geq 5 \times T1$ of the slowest relaxing proton) to ensure full signal recovery.
 - A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Forced Degradation and Stability Assessment

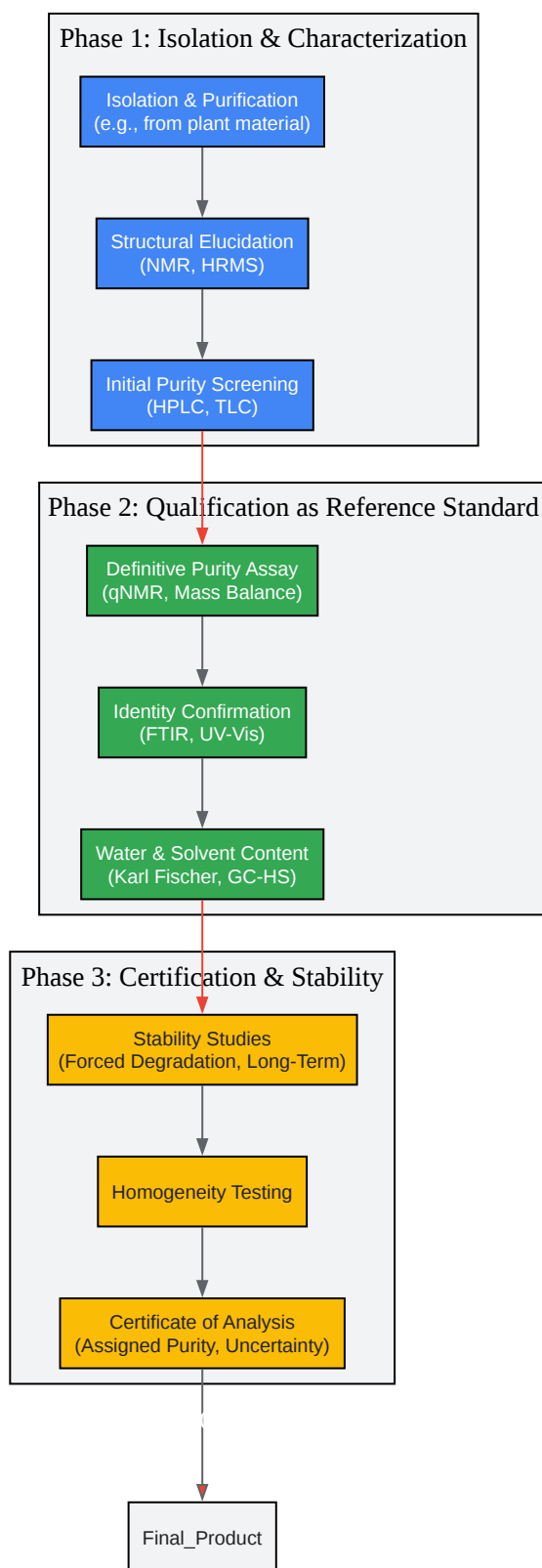
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

- Stress Conditions: The reference material is subjected to a variety of stress conditions, including:
 - Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Aconitine is known to be unstable under basic conditions[4].
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: Dry heat at 105°C for 24 hours.
- Photostability: Exposure to light according to ICH Q1B guidelines.
- Analysis: The stressed samples are analyzed by the HPLC-UV method described above.
- Evaluation: The chromatograms of the stressed samples are compared to that of an unstressed sample. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main analyte peak. The percentage of degradation is calculated to assess the stability of the compound under different conditions.

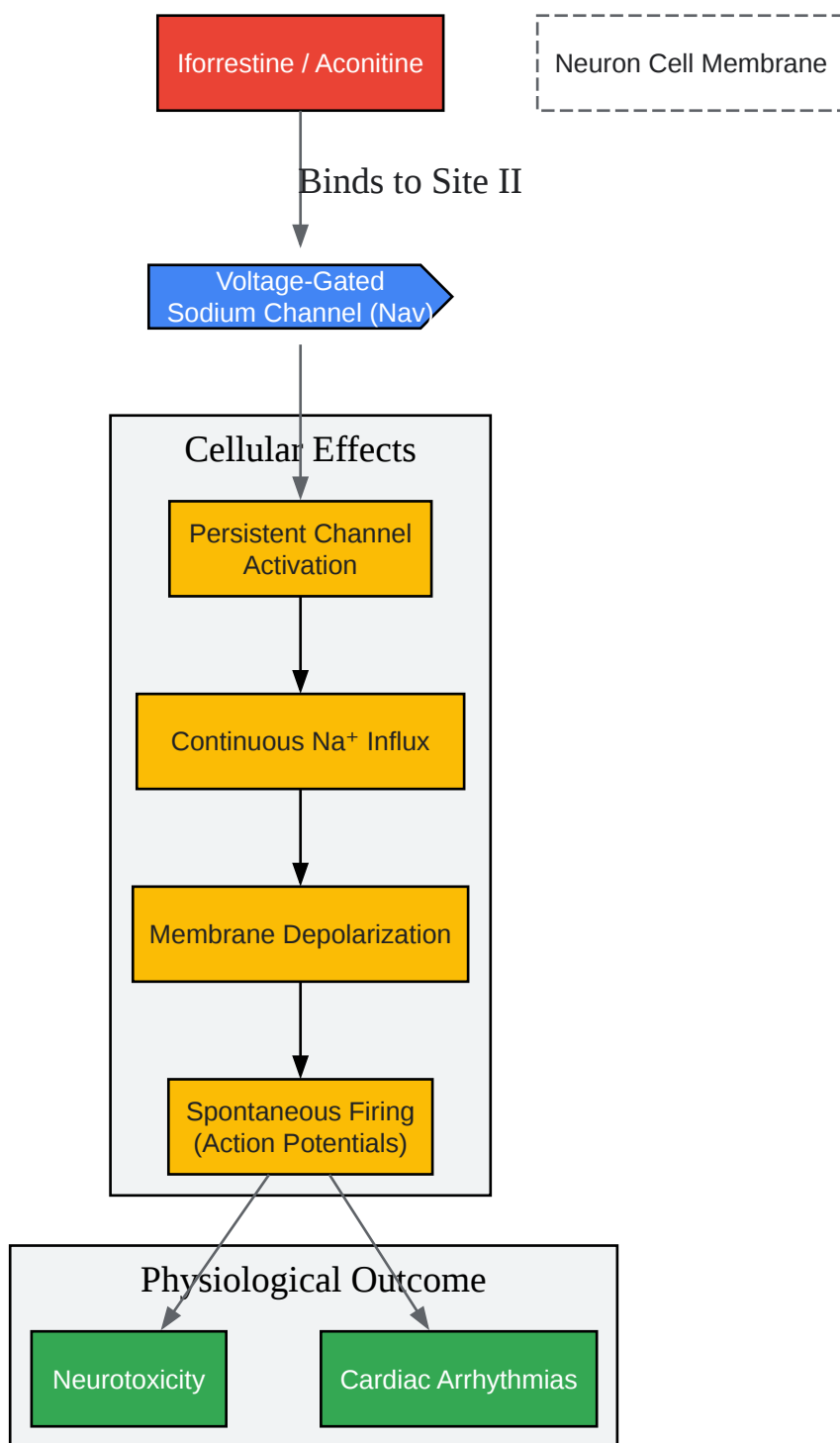
Visualizations: Workflows and Signaling Pathways

To further aid in the understanding of the qualification process for a new reference standard and the biological context of diterpenoid alkaloids, the following diagrams are provided.



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Caption: Workflow for the qualification of a new analytical reference standard.



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Caption: Signaling pathway of Aconitine-like alkaloids via sodium channels.

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